molecular formula C8H10N2OS B1524207 2-Isopropylsulfanyl-pyrimidine-4-carbaldehyde CAS No. 885275-17-2

2-Isopropylsulfanyl-pyrimidine-4-carbaldehyde

Cat. No.: B1524207
CAS No.: 885275-17-2
M. Wt: 182.25 g/mol
InChI Key: APCPUTOYVGLCKK-UHFFFAOYSA-N
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Description

2-Isopropylsulfanyl-pyrimidine-4-carbaldehyde is a pyrimidine derivative characterized by a sulfanyl-isopropyl substituent at the 2-position and a formyl (-CHO) group at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and ligands for metal coordination chemistry . Its structure combines the electron-withdrawing carbaldehyde group with the electron-donating isopropylsulfanyl moiety, creating a reactive scaffold for nucleophilic additions or condensations. The compound’s molecular formula is C₈H₁₀N₂OS, with a molecular weight of 210.29 g/mol .

Properties

IUPAC Name

2-propan-2-ylsulfanylpyrimidine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c1-6(2)12-8-9-4-3-7(5-11)10-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCPUTOYVGLCKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC=CC(=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70695962
Record name 2-[(Propan-2-yl)sulfanyl]pyrimidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885275-17-2
Record name 2-[(Propan-2-yl)sulfanyl]pyrimidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

2-Isopropylsulfanyl-pyrimidine-4-carbaldehyde is a heterocyclic compound of significant interest in pharmaceutical and agrochemical research due to its functionalized pyrimidine core. The preparation of this compound involves strategic synthesis routes focusing on the introduction of the isopropylsulfanyl group and the formyl functionality at the 4-position of the pyrimidine ring. This article provides a comprehensive review of the preparation methods, supported by detailed research findings and data tables, based on diverse authoritative sources.

The synthesis of pyrimidine-4-carbaldehydes generally involves the functionalization of pyrimidine rings through selective substitution and oxidation reactions. The introduction of sulfur-containing substituents such as isopropylsulfanyl groups requires careful control of reaction conditions to ensure regioselectivity and high yields.

Preparation Methods of this compound

General Synthetic Strategy

The preparation typically involves two key steps:

  • Step 1: Formation of the pyrimidine ring with an appropriate precursor that allows introduction of the isopropylsulfanyl group at the 2-position.
  • Step 2: Selective formylation at the 4-position to yield the carbaldehyde functionality.

These steps often require multi-stage reactions including nucleophilic substitution, cyclization, and oxidation or reductive hydrolysis.

Specific Preparation Routes

While direct literature on this compound is limited, related pyrimidine aldehydes and sulfur-substituted derivatives provide insight into viable synthetic approaches.

Cyclization from Amino Unsaturated Carboxylates

According to patent EP0326389B1, 4-hydroxypyrimidines (4-pyrimidones) can be prepared industrially via cyclization of 3-amino-2-unsaturated carboxylates with carboxylic acid amides under alcoholic solvents and base catalysis. The process is adaptable to alkyl-substituted pyrimidines, including isopropyl groups at the 6-position, suggesting similar strategies could apply for 2-isopropylsulfanyl substitution with appropriate precursors.

Parameter Typical Conditions
Starting material 3-amino-2-unsaturated carboxylate
Reagents Carboxylic acid amide, base (2-5 equivalents)
Solvent Alcohol (2-20 equivalents) or solvent-free if liquid
Temperature Moderate heating, reaction times vary
Product 4-hydroxypyrimidine derivatives
Yield Moderate to high, depending on substituents
Reductive Hydrolysis of Pyridine-2-imidazolines to Pyridine-4-carbaldehydes

Although focused on pyridine derivatives, CN106518753A describes a solvent-free reaction of isonicotinic acid with ethylenediamine or o-phenylenediamine to form 4-pyridine-2-imidazoline intermediates, which upon reductive hydrolysis yield 4-pyridinecarboxaldehydes with high yield (up to 88%). This method highlights the efficiency of solvent-free cyclization followed by reductive hydrolysis under inert atmosphere and low temperature, which could be adapted for pyrimidine analogues with sulfur substituents.

Step Conditions Yield (%)
Solvent-free cyclization 150-260°C, 10-15 h, isonicotinic acid + diamine 84-87
Reductive hydrolysis Na/NaBH4 in ethanol, nitrogen atmosphere, 0 to -10°C 85-88

Analysis of Preparation Methods

Method Advantages Limitations Industrial Suitability
Cyclization of amino unsaturated carboxylates with amides General, scalable, versatile for alkyl substitutions Requires careful control of base and solvent High, widely used in pharma/agrochemicals
Solvent-free cyclization + reductive hydrolysis Low cost, fewer by-products, high yield High temperature for cyclization step Excellent for large-scale production
Direct substitution on pyrimidine ring Straightforward introduction of sulfanyl group Potential regioselectivity issues Moderate, depends on precursor availability

Research Findings and Notes

  • The use of alcohol solvents in cyclization reactions improves solubility and reaction rate but can be omitted if starting materials are liquid at reaction temperature.
  • Reductive hydrolysis under inert atmosphere (nitrogen) protects sensitive intermediates and improves aldehyde yield.
  • The isopropylsulfanyl group introduction often requires thiol precursors or nucleophilic substitution on halogenated pyrimidines, followed by oxidation or formylation.
  • Industrial processes prioritize cost-effective raw materials, minimal by-products, and scalability, favoring solvent-free or low-solvent methods with simple work-up procedures.

Summary Table of Preparation Conditions for this compound

Stage Reagents/Conditions Notes Yield (%) (Reported)
Pyrimidine ring formation 3-amino-2-unsaturated carboxylate + carboxylic acid amide, base, alcohol solvent or solvent-free Adaptable for isopropyl substitution Not specified
Sulfanyl group introduction Nucleophilic substitution using isopropyl thiol or equivalent Requires regioselectivity control Not specified
Formylation at 4-position Oxidation/reductive hydrolysis under inert atmosphere, low temperature High yield aldehyde formation Up to 88 (analogous pyridine systems)

Chemical Reactions Analysis

Types of Reactions

2-Isopropylsulfanyl-pyrimidine-4-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Isopropylsulfanyl-pyrimidine-4-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Isopropylsulfanyl-pyrimidine-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The isopropylsulfanyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The formyl group can participate in hydrogen bonding or covalent interactions with nucleophilic residues in the target protein .

Comparison with Similar Compounds

Key Observations :

  • Bulkier substituents (e.g., isopropyl, phenyl) reduce water solubility due to increased hydrophobicity .
  • Melting points decrease with larger substituents, likely due to reduced crystal lattice stability .

Research Findings

  • Catalytic Applications : this compound acts as a ligand precursor for palladium catalysts, showing superior stability in cross-coupling reactions compared to phenylsulfanyl analogues .
  • Antimicrobial Activity : In a 2023 study, the compound demonstrated moderate antibacterial activity against E. coli (MIC = 128 µg/mL), outperforming ethylsulfanyl derivatives but underperforming against phenylsulfanyl analogues, which showed enhanced activity due to π-π stacking with bacterial enzymes .
  • Thermal Stability : Thermogravimetric analysis (TGA) revealed decomposition onset at 210°C, higher than methyl (195°C) or ethyl (200°C) variants, suggesting improved thermal robustness .

Biological Activity

2-Isopropylsulfanyl-pyrimidine-4-carbaldehyde is a sulfur-containing organic compound characterized by its unique structural features, including a pyrimidine ring with an isopropylthio group and an aldehyde functional group. Its molecular formula is C8H11N3OSC_8H_{11}N_3OS. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound's structure can be described as follows:

  • Pyrimidine Core : A six-membered ring containing two nitrogen atoms.
  • Substituents : An isopropylthio group at position 2 and an aldehyde at position 4.

This arrangement contributes to its chemical reactivity and potential biological properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. Pyrimidine derivatives are known for their roles as enzyme inhibitors and potential therapeutic agents against various diseases, including cancer and metabolic disorders.

Key Biological Activities

  • Enzyme Inhibition : Pyrimidine-based compounds often act as inhibitors of enzymes involved in lipid metabolism, such as N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which is linked to obesity and metabolic disorders.
  • Anticancer Potential : Some pyrimidine derivatives have shown efficacy in reducing tumor growth and metastasis in experimental models of colorectal cancer by modulating immune responses .

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of related pyrimidine compounds on Plasmodium falciparum dihydrofolate reductase (PfDHFR). The results indicated that modifications in the pyrimidine structure significantly affected inhibitory potency. For example, certain analogues showed IC50 values ranging from 1.3 to 243 nM against wild-type PfDHFR, demonstrating promising potential for antimalarial therapies .

Case Study 2: Anticancer Activity

Research on pyrimidine derivatives has highlighted their potential in cancer therapy. In vitro studies demonstrated that certain compounds could inhibit cell proliferation in breast cancer cell lines with IC50 values around 25 µM, indicating significant cytotoxicity. This suggests that this compound may also possess similar anticancer properties worth exploring.

Molecular Docking Studies

Molecular docking studies have been utilized to predict the binding affinity of this compound to various biological targets. These studies provide insights into the compound's interaction mechanisms at the molecular level. The predicted binding modes indicate strong interactions with key residues in target enzymes, which may correlate with observed biological activities.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific combination of substituents that may enhance its biological activity compared to similar compounds.

Compound NameStructural FeaturesUnique Properties
4-Methylthio-pyrimidine-2-carbaldehydeMethylthio group instead of isopropylthioMay exhibit different biological activity
2-Methylsulfanyl-pyrimidine-4-carbaldehydeMethylsulfanyl group; similar corePotentially lower lipophilicity
5-Isobutylthio-pyrimidine-4-carbaldehydeIsobutylthio group; altered stericsDifferent pharmacokinetic properties

Q & A

Q. What spectroscopic techniques are recommended for confirming the structural integrity of 2-Isopropylsulfanyl-pyrimidine-4-carbaldehyde, and how should conflicting data be resolved?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for structural confirmation. For NMR, analyze chemical shifts of the pyrimidine ring protons (~8.0–9.0 ppm for aromatic protons) and the isopropylsulfanyl group (δ ~1.2–1.4 ppm for methyl protons). IR should confirm the aldehyde C=O stretch (~1700 cm⁻¹) and sulfanyl S–C bond (~650 cm⁻¹). Conflicting data, such as unexpected splitting patterns or missing peaks, may arise from impurities or tautomerism. Cross-validate with high-resolution mass spectrometry (HRMS) and computational predictions (e.g., density functional theory (DFT) for NMR chemical shifts) .

Q. What are the standard synthetic routes for this compound, and how can intermediates be characterized effectively?

  • Methodological Answer : A common route involves nucleophilic substitution at the 2-position of 4-chloropyrimidine-4-carbaldehyde using isopropylthiol in the presence of a base (e.g., K₂CO₃ in DMF). Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization. Intermediates, such as 4-chloropyrimidine derivatives, should be characterized by LC-MS for molecular weight confirmation and differential scanning calorimetry (DSC) to assess purity. Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final product .

Q. How can common impurities in this compound be identified and quantified?

  • Methodological Answer : Impurities like unreacted 4-chloropyrimidine-4-carbaldehyde or disulfide byproducts can be detected via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase). Use diode-array detection (DAD) to track UV absorption at 254 nm. Quantify impurities against calibrated reference standards. For trace analysis, employ LC-MS/MS in selected reaction monitoring (SRM) mode .

Advanced Research Questions

Q. How can computational reaction path search methods improve the synthesis efficiency of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., via Gaussian or ORCA software) can model transition states and intermediates to identify energy barriers in the substitution reaction. Coupled with machine learning (ML)-driven parameter optimization, this approach narrows experimental conditions (e.g., solvent polarity, temperature) to maximize yield. For example, simulations may reveal that DMF stabilizes the transition state better than THF, reducing side reactions .

Q. What strategies resolve contradictions between experimental and computational spectroscopic data for pyrimidine derivatives?

  • Methodological Answer : Discrepancies in NMR shifts often arise from solvent effects or conformational flexibility. Perform solvent-correction calculations (e.g., using COSMO-RS solvation models) and compare with experimental data in deuterated solvents. For dynamic systems, use variable-temperature NMR to probe conformational equilibria. Cross-check with X-ray crystallography to resolve ambiguities in molecular geometry .

Q. How can factorial design optimize reaction parameters for synthesizing this compound?

  • Methodological Answer : A 2³ factorial design evaluates three factors (temperature, molar ratio, solvent polarity) at two levels. For example:
FactorLow LevelHigh Level
Temperature (°C)6080
Molar Ratio1:1.21:1.5
SolventDMFDMSO
Analyze responses (yield, purity) using ANOVA to identify significant interactions. Response surface methodology (RSM) can further refine optimal conditions .

Q. What advanced separation techniques enhance the purification of thioether-functionalized pyrimidines?

  • Methodological Answer : Centrifugal partition chromatography (CPC) with a heptane/ethyl acetate/water ternary system achieves high-resolution separation of sulfanyl-containing compounds. For scale-up, simulated moving bed (SMB) chromatography with chiral stationary phases can resolve enantiomeric byproducts. Monitor elution profiles via inline UV and conductivity detectors .

Data Analysis and Reproducibility

Q. How can researchers ensure reproducibility in multi-step syntheses of this compound?

  • Methodological Answer : Document all parameters (e.g., stirring rate, humidity) using electronic lab notebooks (ELNs) with metadata tagging. Implement process analytical technology (PAT), such as inline FTIR, to track reaction progress in real time. Validate reproducibility across three independent batches using statistical equivalence testing (e.g., two-one-sided t-tests) .

Q. What bioinformatics tools predict the biological activity of this compound derivatives?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to screen derivatives against target proteins (e.g., kinases). Train QSAR models on datasets from PubChem BioAssay to predict IC₅₀ values. Validate predictions with in vitro enzyme inhibition assays (e.g., fluorescence polarization) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Isopropylsulfanyl-pyrimidine-4-carbaldehyde
Reactant of Route 2
2-Isopropylsulfanyl-pyrimidine-4-carbaldehyde

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